tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2/c1-5-8-7(11)6-12(8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3 |
InChI Key |
BLZWLQUJBOAUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Ring Construction with Pre-Installed Substituents
Azetidine derivatives are often synthesized via cyclization reactions that incorporate desired substituents during ring formation. For tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate , this method typically begins with azetidine-3-carboxylic acid (1), which undergoes tert-butoxycarbonyl (Boc) protection to yield methyl azetidine-3-carboxylate hydrochloride (2). Subsequent hydride reduction with agents like Red-Al or sodium borohydride generates the hydroxymethyl intermediate (3), which is sulfonylated to introduce leaving groups (e.g., tosyl or mesyl). Fluorination or alkylation steps then install the ethyl group at the 2-position.
Post-Ring Functionalization
Alternative routes functionalize pre-formed azetidine rings. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4) serves as a versatile intermediate. Sulfonylation with para-toluenesulfonyl chloride in the presence of triethylamine produces tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b), which undergoes nucleophilic displacement with ethylamine derivatives to introduce the 2-ethyl group. This method requires stringent control of stoichiometry to minimize byproducts such as tert-butyl 3-(chloromethyl)azetidine-1-carboxylate , which can arise from competing halogenation reactions.
Key Reaction Steps and Optimization
Boc Protection and Deprotection
The Boc group is indispensable for protecting the azetidine nitrogen during functionalization. Deprotection is achieved using acidic reagents like trifluoroacetic acid (TFA) or para-toluenesulfonic acid (pTSA). Notably, trifluoroacetic anhydride has been employed in a two-step deprotection process: initial formation of a trifluoroacetamide intermediate followed by basic hydrolysis. This method minimizes side reactions and achieves >95% purity when conducted at 0°C with 1–2 equivalents of anhydride.
Introduction of the Ethyl Group
Ethylation at the 2-position is accomplished via nucleophilic substitution or reductive amination. In one protocol, tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate (5b) reacts with ethylamine in acetonitrile at 60°C, yielding the 2-ethyl derivative after 12 hours. Alternatively, reductive amination using sodium triacetoxyborohydride (STAB) and ethylaldehyde provides a milder route, though it requires careful pH control to prevent azetidine ring opening.
Purification and Byproduct Management
Chromatographic Techniques
Silica gel chromatography remains the standard for isolating This compound , with hexane-ethyl acetate gradients (10–100% ethyl acetate) achieving >98% purity. Reverse-phase HPLC is recommended for large-scale productions, particularly when removing residual DABCO (1,4-diazabicyclo[2.2.2]octane) from fluorination steps.
Addressing Chloromethyl Byproducts
Fluorination reactions using tetrabutylammonium fluoride (TBAF) often produce tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as a minor byproduct (1–5%). Treatment with DABCO and aqueous extraction reduces chloromethyl content to <1%, ensuring compliance with pharmaceutical impurity thresholds.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
The stereochemistry of the 2-ethyl substituent is influenced by the reaction mechanism. Nucleophilic substitution proceeds with retention of configuration at the azetidine ring’s 2-position, whereas reductive amination introduces a racemic mixture. Chiral HPLC analysis confirms enantiomeric excess (ee) >90% when using enantiopure ethylamine derivatives.
Scalability and Industrial Applications
Kilogram-scale syntheses employ continuous-flow reactors to enhance reaction control and reduce solvent waste. For instance, a patented process achieves 85% yield by coupling tert-butyl 3-aminoazetidine-1-carboxylate with ethyl chloroformate in a microfluidic system. This method reduces reaction times from 24 hours to 30 minutes and eliminates column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. For instance, derivatives of azetidine compounds have shown effectiveness against Mycobacterium tuberculosis, including multi-drug-resistant strains. The structure of tert-butyl 3-amino-2-ethylazetidine-1-carboxylate may enhance its interaction with biological targets, making it a candidate for further exploration in tuberculosis treatment .
2. Neuropharmacology
The compound has been investigated for its role in neuropharmacology, particularly in the development of agents that modulate neurotransmitter systems. Its structural analogs have been synthesized and evaluated for their effects on neurotransmitter receptors, demonstrating promise as selective modulators .
3. Alcoholism Treatment
Research indicates that certain derivatives of azetidine compounds, including this compound, may be effective in reducing alcohol self-administration in animal models. This suggests a potential application in developing treatments for alcohol use disorders .
Synthesis of Bioactive Molecules
1. Synthetic Intermediates
this compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of different functional groups through selective reactions, facilitating the creation of complex molecules with therapeutic potential .
2. Peptide Synthesis
The compound can also be utilized in peptide synthesis due to its amino group, which can participate in coupling reactions with carboxylic acids or other amino acids. This property is valuable in the design of peptide-based drugs and biologically active peptides .
Case Studies
Case Study 1: Antimycobacterial Derivatives
A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of azetidine derivatives for their antimycobacterial properties. The researchers found that modifications to the tert-butyl group enhanced activity against resistant strains of Mycobacterium tuberculosis, indicating that structural variations could lead to more effective treatments .
Case Study 2: Neurotransmitter Modulation
In another investigation, researchers synthesized several analogs of this compound to assess their binding affinity to AMPA receptors. The results showed that specific modifications resulted in increased receptor selectivity and potency, showcasing the compound's versatility in neuropharmacological applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Pathway Involvement: Participating in metabolic or signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include tert-butyl-protected azetidines with varying substituents. Below is a comparison of physicochemical parameters inferred from related compounds:
Key Observations :
- Amino vs. Bromoethyl Substitution: The amino group in the target compound increases hydrogen-bonding capacity (2 donors vs. 0 in the bromoethyl analog), reducing lipophilicity (log P ~1.8 vs.
- Ring Size and Heteroatoms: The azetidine ring (4-membered) in the target compound confers higher ring strain and reactivity compared to pyridine (6-membered, aromatic) derivatives like tert-butyl (4-aminopyridin-2-yl)carbamate. This strain may enhance participation in ring-opening reactions or catalytic processes .
Bioactivity and Pharmacokinetics
- BBB Permeability: The formyl derivative (TPSA = 55.8 Ų) is predicted to be BBB-permeant, while the amino-ethyl analog (TPSA = 65.6 Ų) may exhibit reduced CNS penetration due to higher polarity .
- Metabolic Stability: The amino group in the target compound increases susceptibility to oxidative metabolism (e.g., CYP450-mediated degradation), whereas bromoethyl and formyl substituents might exhibit longer half-lives .
- P-gp Efflux : Quaternary amines (e.g., group II in ) are strong P-gp substrates, but primary amines (group I) like the target compound may avoid efflux, enhancing intracellular accumulation .
Biological Activity
tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological systems. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₅N₂O₂
- Molecular Weight : 171.22 g/mol
- CAS Number : 193269-78-2
The compound features an azetidine ring structure, which is known to enhance its reactivity and biological activity. The tert-butyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of use, including the type of cells or tissues being studied.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound might induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Experimental Data
-
Antimicrobial Testing :
- A study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting potential use as an antibacterial agent.
-
Cytotoxicity Assays :
- In vitro assays conducted on human cancer cell lines demonstrated that this compound induced cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis.
-
Inflammation Models :
- Animal models of inflammation showed that administration of the compound resulted in reduced markers of inflammation compared to control groups, supporting its potential therapeutic role in inflammatory conditions.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Starting Materials : Use of readily available azetidine derivatives.
- Reagents : Common reagents include amines and carboxylic acids under controlled conditions.
- Yields : High yields are often achieved through optimized reaction conditions involving temperature control and solvent choice.
Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic methodologies for tert-butyl 3-amino-2-ethylazetidine-1-carboxylate in academic research?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization of the 3-amino and 2-ethyl substituents. For example, a carbamate-forming reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) is a common starting point. Subsequent steps may include nucleophilic substitution or reductive amination to introduce the ethyl and amino groups. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and detect conformational dynamics (e.g., tert-butyl group orientation).
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For absolute stereochemical determination, using programs like SHELXL for refinement .
| Technique | Key Information Obtained | Example Conditions |
|---|---|---|
| 1H NMR (400 MHz) | Integration of ethyl (CH2) and NH2 signals | CDCl3, δ 1.4 ppm (tert-butyl) |
| 13C NMR | Carbonyl (C=O) at ~155 ppm | DMSO-d6, DEPT-135 |
Q. What are the common reactive sites for further functionalization in this compound?
- Methodological Answer : The primary reactive sites are:
- Amino Group : Susceptible to acylation or alkylation.
- Ethyl Substituent : Can undergo oxidation to carboxylic acids or ketones.
- Boc-Protected Amine : Acid-labile, enabling deprotection for further reactions.
For example, the amino group can react with electrophiles like aldehydes in reductive amination, while the ethyl group may be oxidized using KMnO4 under acidic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound’s synthesis?
- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., temperature, solvent purity). To address this:
Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent polarity) and analyze outcomes statistically .
Cross-Validation : Reproduce reported methods with strict control of anhydrous conditions and inert atmospheres.
Analytical Consistency : Use standardized HPLC or GC-MS protocols to quantify yields.
Q. What strategies are effective for analyzing the conformational dynamics of the tert-butyl group?
- Methodological Answer : The tert-butyl group’s axial/equatorial preference in solution can be studied via:
- Low-Temperature NMR : Resolve dynamic exchange processes (e.g., coalescence temperature analysis).
- DFT Calculations with Explicit Solvent Models : Predict thermodynamic stability of conformers, as implicit solvent models may fail to capture steric effects .
Q. How to design experiments to study the compound’s stability under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at elevated temperatures (40–60°C) and monitor degradation via HPLC.
- pH-Dependent Hydrolysis : Expose to buffered solutions (pH 1–13) and track Boc deprotection kinetics using UV-Vis spectroscopy.
- Data Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .
Q. What computational methods assist in predicting the reactivity of derivatives of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance on reaction pathways.
- Docking Studies : If biologically active derivatives are synthesized, use AutoDock Vina to predict target binding affinities .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the optimal solvent for Boc deprotection (trifluoroacetic acid vs. HCl/dioxane).
Resolution :
- Experimental Design : Compare reaction rates in both solvents using kinetic NMR.
- Statistical Analysis : Apply ANOVA to determine if yield differences are significant (p < 0.05).
- Mechanistic Insight : HCl may protonate the amino group, slowing hydrolysis, while TFA’s strong acidity accelerates it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
